Indium-113

Übersicht

Beschreibung

Indium-113 is a stable isotope of the element indium, which has the atomic number 49 and is represented by the symbol In. This compound has a mass number of 113, consisting of 49 protons and 64 neutrons. It is one of the naturally occurring isotopes of indium, with an isotopic abundance of approximately 4.28% . Indium is a post-transition metal known for its softness, malleability, and silvery-white appearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Indium-113 can be enriched from natural indium through various methods, including electromagnetic separation and gas diffusion . The isotope can also be produced by neutron capture reactions involving cadmium-113 or tin-113 .

Industrial Production Methods

Industrial production of this compound involves the extraction of indium from zinc ores, followed by isotopic separation. The primary method for obtaining indium is through the processing of zinc sulfide ores, where indium is a byproduct . The extracted indium is then subjected to isotopic enrichment processes to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Indium-113, like other indium isotopes, participates in various chemical reactions, including:

Oxidation: Indium can form indium(III) oxide (In2O3) when oxidized.

Reduction: Indium(III) compounds can be reduced to indium metal using reducing agents such as hydrogen or carbon monoxide.

Substitution: Indium can undergo substitution reactions to form organoindium compounds.

Common Reagents and Conditions

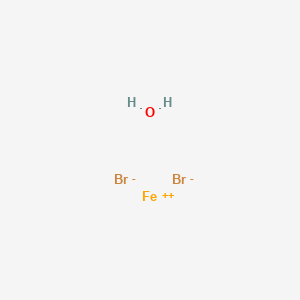

Common reagents used in reactions involving this compound include halogens, acids, and bases. For example, indium can react with hydrochloric acid to form indium(III) chloride (InCl3). Reaction conditions typically involve moderate temperatures and pressures .

Major Products Formed

Major products formed from reactions involving this compound include indium(III) oxide, indium(III) chloride, and various organoindium compounds .

Wissenschaftliche Forschungsanwendungen

Indium-113 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of indium-113 in biological and medical applications involves its ability to emit Auger electrons, which can cause localized damage to targeted cells. This property makes this compound useful in radiopharmaceuticals for targeted cancer therapy . The molecular targets and pathways involved depend on the specific application and the type of biomolecule being labeled .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to indium-113 include other isotopes of indium, such as indium-115, and isotopes of elements in the same group, such as gallium-69 and thallium-203 .

Uniqueness

This compound is unique due to its stable nature and specific nuclear properties, such as its magnetic dipole moment and nuclear binding energy . These properties make it particularly useful in NMR spectroscopy and other scientific applications where precise measurements are required .

Conclusion

This compound is a versatile and valuable isotope with a wide range of applications in scientific research, medicine, and industry. Its unique properties and stable nature make it an important tool for researchers and professionals in various fields.

Eigenschaften

IUPAC Name |

indium-113 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In/i1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFVFJFRJDLVQX-YPZZEJLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[113In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164120 | |

| Record name | Indium In-113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.904060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14885-78-0 | |

| Record name | Indium In-113 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium In-113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium-113 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM IN-113 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3O72MY557 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of Indium-113m?

A1: Indium-113m (¹¹³Inm) is the metastable isomer of ¹¹³In, meaning it exists in an excited nuclear state. ¹¹³Inm decays to its stable ground state by emitting gamma rays, making it suitable for imaging.

Q2: What are the advantages of using Indium-113m in medical imaging?

A2: ¹¹³Inm offers several advantages: - Short half-life (approximately 100 minutes) minimizes radiation exposure to patients. - Emission of gamma rays with suitable energy (392 keV) allows for efficient detection by gamma cameras. - Convenient availability from a tin-113/indium-113m generator system facilitates its use in clinical settings.

Q3: How does Indium-113m differ from Technetium-99m, another commonly used radioisotope in imaging?

A3: While both are gamma emitters used in medical imaging, they have different characteristics: - ¹¹³Inm generally has a shorter half-life than Technetium-99m (⁹⁹ᵐTc). - The energy of gamma rays emitted by ¹¹³Inm is higher than that of ⁹⁹ᵐTc. - ¹¹³Inm was historically more readily available in certain regions due to generator systems, although ⁹⁹ᵐTc is now more widely used.

Q4: What are some research applications of Indium-113 beyond medical imaging?

A4: ¹¹³In has been used as a radioactive tracer in various research applications: - Studying the distribution of fillers in bituminous mixtures []. - Investigating dispersion coefficients in marine environments []. - Understanding the adsorption characteristics of materials like silica gel and alumina [].

Q5: What are the common applications of Indium-113m in medical imaging?

A5: ¹¹³Inm has been used for various imaging purposes: - Placental localization in pregnancies, particularly in cases of antepartum hemorrhage [, , , , ]. - Brain scanning to detect tumors, although its efficacy for smaller tumors might be lower than other agents like Samarium-153-DTPA []. - Lung scanning to assess perfusion and diagnose pulmonary malignancies [, ]. - Blood volume determination due to its binding affinity to transferrin, a plasma protein [, ].

Q6: How is Indium-113m used to visualize blood flow?

A6: ¹¹³Inm can be bound to molecules like transferrin, which naturally circulate in the blood. After intravenous injection, the distribution and kinetics of ¹¹³Inm-labeled transferrin provide insights into blood flow in various organs and tissues [, , , ].

Q7: Are there specific Indium-113m compounds used for different imaging purposes?

A7: Yes, the choice of ¹¹³Inm compound depends on the target organ or system: - ¹¹³Inm-labeled transferrin is often used for blood flow studies and placental localization [, , , ]. - ¹¹³Inm-EDTA has been explored for brain scanning [, ]. - ¹¹³Inm-labeled microspheres have been used in lung scanning to assess perfusion [, , ].

Q8: Can you provide an example of how Indium-113m is used to study physiological processes?

A8: A study investigated the effect of plasma volume expansion on uteroplacental blood flow in hypertensive pregnancies using ¹¹³Inm []. Despite an increase in plasma volume, no significant change in blood flow was observed, suggesting autoregulation mechanisms in the uteroplacental unit.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate](/img/structure/B81108.png)

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)